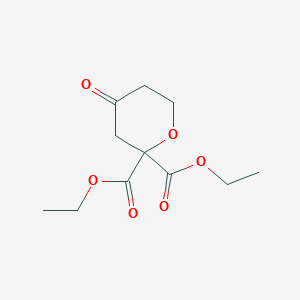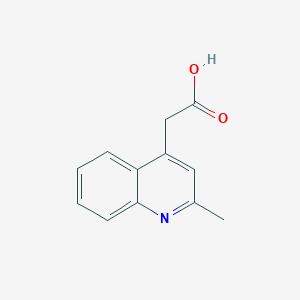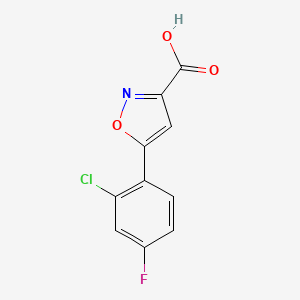![molecular formula C10H8F4O B13607649 1-[2-Fluoro-5-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13607649.png)
1-[2-Fluoro-5-(trifluoromethyl)phenyl]propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Fluoro-5-(trifluoromethyl)phenyl]propan-2-one is an organic compound that features both fluorine and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical and physical properties of the molecules they are part of. The presence of fluorine atoms often enhances the stability, lipophilicity, and bioavailability of compounds, making them valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-[2-Fluoro-5-(trifluoromethyl)phenyl]propan-2-one can be achieved through several methods. One common approach involves the trifluoromethylation of aromatic compounds. This can be done using various reagents and catalysts, such as radical trifluoromethylation, nucleophilic trifluoromethylation, and electrophilic trifluoromethylation . Industrial production methods often involve large-scale aromatic coupling reactions to introduce the trifluoromethyl group .
Chemical Reactions Analysis
1-[2-Fluoro-5-(trifluoromethyl)phenyl]propan-2-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
1-[2-Fluoro-5-(trifluoromethyl)phenyl]propan-2-one has a wide range of applications in scientific research:
Biology: The compound’s fluorinated structure makes it useful in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-[2-Fluoro-5-(trifluoromethyl)phenyl]propan-2-one involves its interaction with various molecular targets. The electron-withdrawing effects of the fluorine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can modulate biological pathways and lead to specific pharmacological effects .
Comparison with Similar Compounds
1-[2-Fluoro-5-(trifluoromethyl)phenyl]propan-2-one can be compared with other similar compounds, such as:
2-Fluoro-5-(trifluoromethyl)phenyl isocyanate: This compound is used as a pharmaceutical building block for the preparation of ureas from amines.
2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate: Similar to the isocyanate, this compound is used in the synthesis of various organic molecules.
The uniqueness of this compound lies in its specific combination of fluorine and trifluoromethyl groups, which impart distinct chemical and physical properties that are valuable in various applications.
Properties
Molecular Formula |
C10H8F4O |
|---|---|
Molecular Weight |
220.16 g/mol |
IUPAC Name |
1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8F4O/c1-6(15)4-7-5-8(10(12,13)14)2-3-9(7)11/h2-3,5H,4H2,1H3 |
InChI Key |
QEFRNOHJVWLGMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





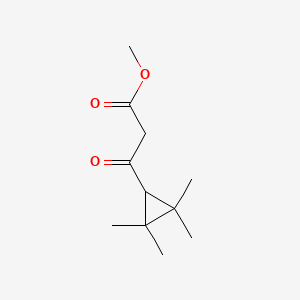
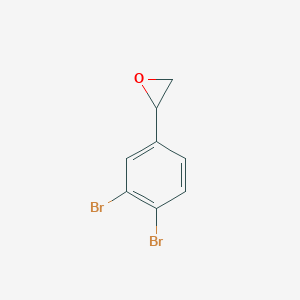
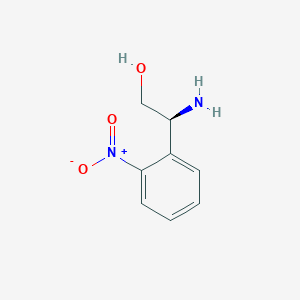
![lithium(1+)2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetate](/img/structure/B13607611.png)
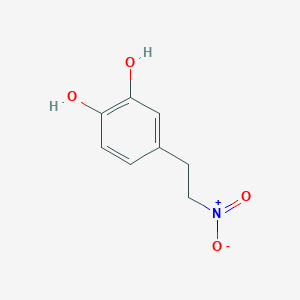
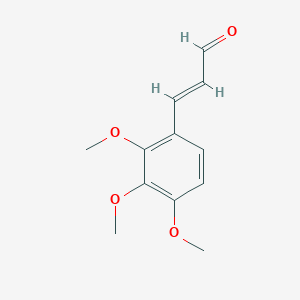

![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-oxopropanoate](/img/structure/B13607631.png)
